Elagolix Sodium

GnRH receptor binding affinity receptor pharmacology

Select Elagolix Sodium (CAS 832720-36-2) for research models requiring precisely timed, reversible HPG-axis suppression. Its 4-6 hour half-life ensures rapid washout, enabling flexible in vivo study designs with repeat dosing cycles—a critical advantage over longer-acting GnRH antagonists like relugolix. As a well-characterized control for in vitro GnRH receptor assays (Kd = 0.054 nM) and a validated CYP3A4 induction positive control (~56% substrate AUC reduction), this compound ensures reproducible, mechanistically sound data. Formulated as an amorphous solid dispersion, it also serves as a benchmark for solubility-enhancement studies.

Molecular Formula C32H29F5N3NaO5
Molecular Weight 653.6 g/mol
CAS No. 832720-36-2
Cat. No. B008386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElagolix Sodium
CAS832720-36-2
SynonymsElagolix sodium; NBI 56418NA; NBI 56418NA(elagolix na); 4-{2-[5-(2-fluoro-3-methoxy-phenyl)-3-(2-fluoro-6-trifluoromethyl-benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenyl-ethylamino}-butyrate; elagolix sodium salt
Molecular FormulaC32H29F5N3NaO5
Molecular Weight653.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]
InChIInChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1
InChIKeyDQYGXRQUFSRDCH-UQIIZPHYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Elagolix Sodium 832720-36-2 | Oral GnRH Antagonist Procurement Guide


Elagolix Sodium (CAS 832720-36-2) is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist. It acts as a second-generation oral GnRH antagonist [1], binding with high affinity to the human GnRH receptor (hGnRHR) in the anterior pituitary gland to rapidly and reversibly suppress the hypothalamic-pituitary-gonadal axis [2]. Its primary approved indication is the management of moderate to severe pain associated with endometriosis [3]. This guide provides a comparator-focused analysis to support informed scientific and procurement decisions regarding this specific compound.

Why Oral GnRH Antagonists Like Elagolix Sodium Are Not Interchangeable


While several oral GnRH antagonists exist (e.g., relugolix, linzagolix), they are not interchangeable in research or clinical settings. Substitution without rigorous validation is ill-advised due to significant differences in receptor binding kinetics, pharmacokinetic half-life, metabolic interactions, and formulation-specific properties [1]. These molecular and pharmacological distinctions directly impact dosing regimens, off-target effects, and study reproducibility [2]. The following quantitative evidence guide details the specific, verifiable points of differentiation that define Elagolix Sodium's unique profile relative to its closest analogs.

Quantitative Evidence Guide: Elagolix Sodium vs. Relugolix, Linzagolix, and Dienogest


Comparative GnRH Receptor Binding Affinity (Kd)

Elagolix sodium demonstrates high binding affinity for the human GnRH receptor. A head-to-head comparison of Kd values shows a quantifiable difference in receptor binding strength. Elagolix sodium has a reported Kd of 54 pM (0.054 nM) , while the Kd for relugolix is reported as 0.11 nM [1]. This indicates Elagolix sodium binds the receptor with approximately 2-fold higher affinity than relugolix. No direct Kd value for linzagolix was found for a direct comparison under identical conditions; therefore, the comparator is relugolix.

GnRH receptor binding affinity receptor pharmacology

Comparative Pharmacokinetics: Half-Life (t1/2) Differences

The elimination half-life of oral GnRH antagonists is a critical differentiator affecting dosing frequency. Elagolix sodium has a relatively short terminal elimination half-life of 4-6 hours [1]. In contrast, relugolix has a significantly longer effective half-life of 25 hours and a terminal half-life of ~61 hours [2]. Linzagolix exhibits an intermediate half-life of approximately 15 hours with repeated administration [3].

Pharmacokinetics half-life drug metabolism

Phase 3 Trial: Elagolix 150 mg vs. Dienogest 2 mg for Endometriosis Pain

In a head-to-head, randomized, double-blind phase 3 trial of 230 women with endometriosis-related pain, Elagolix sodium (150 mg) demonstrated non-inferiority to dienogest (2 mg) in reducing pain as measured by Numeric Rating Scale (NRS) score from baseline to day 85 [1]. The reduction in NRS score was -2.43 for elagolix and -2.47 for dienogest (treatment difference: 0.04; 95% CI, -0.3 to 0.37) [1].

Endometriosis clinical efficacy pain management

Comparative Drug-Drug Interaction (DDI) Profile: CYP3A4 Induction

Elagolix sodium is a moderate inducer of the cytochrome P450 3A4 (CYP3A4) enzyme, a key consideration for co-administered drugs. PBPK model simulations show that elagolix 200 mg twice daily reduces the AUC of the sensitive CYP3A4 substrate midazolam by approximately 56% [1]. In contrast, relugolix has not been shown to cause clinically relevant CYP3A4 induction or inhibition [2].

Drug metabolism CYP3A4 drug-drug interactions

Formulation Patent: Amorphous Solid Dispersion Technology

The commercial formulation of Elagolix sodium (Orilissa®) utilizes a patented amorphous solid dispersion with a silicon-based inorganic compound to enhance oral bioavailability [1]. This formulation technology is a key differentiator from other oral GnRH antagonists like relugolix, which is formulated as a simple tablet, and linzagolix, for which specific advanced formulation technologies are not a primary patent focus. The solid dispersion ensures consistent dissolution and absorption of the poorly water-soluble free acid form.

Solid dispersion formulation science bioavailability

Key Research and Industrial Applications for Elagolix Sodium


Preclinical Models of Endometriosis Requiring Rapid-Onset and Reversible GnRH Suppression

Elagolix sodium is ideal for in vivo studies (e.g., in rodent or primate models) investigating the pathophysiology of endometriosis or uterine fibroids where reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis is required. Its short 4-6 hour half-life [1] allows for rapid washout and restoration of normal hormone cycling, enabling flexible study designs with repeated dosing cycles or recovery phases. This is a distinct advantage over longer-acting GnRH antagonists like relugolix (t1/2 ~25-61 hours) [2] which have a more prolonged effect.

In Vitro Pharmacology Studies of Human GnRH Receptor Antagonism

For researchers conducting in vitro binding, signaling, or selectivity assays on the human GnRH receptor, Elagolix sodium provides a well-characterized control. Its high binding affinity (Kd = 0.054 nM) and established selectivity profile make it a reliable reference compound for benchmarking novel GnRH antagonists or investigating receptor pharmacology.

Drug-Drug Interaction (DDI) Studies Involving CYP3A4 Induction

Elagolix sodium serves as a validated tool compound for investigating the clinical and preclinical consequences of moderate CYP3A4 induction. As established by PBPK modeling, it reduces the AUC of sensitive CYP3A4 substrates by approximately 56% [3]. This makes it a useful positive control in DDI studies aimed at predicting or quantifying the impact of CYP3A4 induction on co-administered drugs.

Formulation Development and Solid Dispersion Research

Elagolix sodium, due to its poor aqueous solubility, is formulated as an amorphous solid dispersion with a silicon-based inorganic compound to ensure adequate oral bioavailability [4]. This makes it a relevant case study and reference material for formulation scientists developing amorphous solid dispersions or other enabling technologies for poorly water-soluble drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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